N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bromophenoxy group attached to an ethyl chain, which is further connected to a methoxyethanamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromophenol.
Etherification: 4-bromophenol is then reacted with ethylene oxide to form 4-bromophenoxyethanol.
Amination: The 4-bromophenoxyethanol is further reacted with 2-methoxyethanamine under basic conditions to yield N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine.
Salt Formation: Finally, the amine compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted phenoxyethyl derivatives.
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of dehalogenated phenoxyethyl compounds.
Scientific Research Applications
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine
- 2-(4-bromophenoxy)-N,N-dimethylethylamine
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine is unique due to the presence of the methoxyethanamine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different alkyl or aryl substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.C2H2O4/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDYIFJGIJKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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